N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Description
Evolution of Piperazine Sulfonamides in Drug Discovery
Piperazine sulfonamides have emerged as critical scaffolds in medicinal chemistry due to their versatility in interacting with biological targets. The sulfonamide group, first recognized for its antibacterial properties in the 1930s, became a cornerstone of early antimicrobial therapies. However, its utility expanded significantly when combined with piperazine rings, which introduced conformational flexibility and improved pharmacokinetic properties. For example, the integration of piperazine sulfonamide cores in HIV-1 protease inhibitors, such as MK-8718 and PL-100 , demonstrated enhanced enzyme binding through direct interactions with catalytic aspartate residues and flap regions of the protease. Structural studies revealed that replacing water-mediated hydrogen bonds with direct sulfonamide-flap interactions (e.g., with Ile50 residues) improved antiviral activity by 10-fold compared to earlier morpholine-based designs. This evolution underscored the scaffold’s capacity to optimize target engagement while addressing metabolic vulnerabilities, such as oxidation-prone positions on the piperazine ring.
Emergence of Pyrimidinyl-Piperazine Scaffolds in Medicinal Chemistry
The incorporation of pyrimidine rings into piperazine sulfonamides marked a strategic shift toward multitarget engagement. Pyrimidine’s electron-deficient aromatic system enables hydrogen bonding with biological targets, while its planar structure facilitates π-π stacking in hydrophobic pockets. For instance, long-chain arylpiperazines (LCAPs) bearing pyrimidinyl groups have shown high selectivity for serotonin receptors, particularly 5-HT~7~R, which is implicated in neurological disorders. The pyrimidin-2-yl substituent, when appended to the piperazine nitrogen, creates a steric and electronic profile that enhances receptor subtype specificity. This design principle has been leveraged in antipsychotics and antidepressants, where subtle modifications to the pyrimidine ring modulate blood-brain barrier permeability and metabolic stability.
Development Timeline of N-(4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide
The synthesis of this compound represents a convergence of piperazine sulfonamide optimization and pyrimidine functionalization strategies. Early work on HIV-1 protease inhibitors demonstrated that bicyclic piperazine sulfonamides, such as the core described in 7 (EC~50~ = 27 nM), could achieve superior binding affinity through rigidified conformations. Parallel efforts in serotonin receptor targeting highlighted the value of pyrimidinyl-piperazine motifs for CNS applications. The acetamide group in this compound likely serves a dual purpose: (1) acting as a metabolic stability enhancer by blocking reactive amine sites, and (2) providing a hydrogen bond donor/acceptor pair for additional target interactions. Synthetic routes for analogous structures typically involve sequential sulfonylation, Wittig olefination, and catalytic hydrogenation steps, as exemplified in the preparation of intermediates like 5 and 13 .
Positioning within Contemporary Research Paradigms
Current research positions this compound at the intersection of antiviral and neuropharmacological drug discovery. Its structural features align with three trends:
- Water displacement strategies : The sulfonamide group’s ability to replace bridging water molecules in enzyme active sites, as observed in HIV-1 protease inhibition, is a key design principle in kinase and protease-targeted therapies.
- Scaffold hybridization : Combining piperazine sulfonamides with pyrimidine rings enables dual-target engagement, a growing area in polypharmacology. For example, similar hybrids are being explored for simultaneous 5-HT~7~R and σ~1~ receptor modulation.
- Conformational restriction : Bicyclic or sterically hindered piperazine derivatives, such as those described in Scheme 3 of , improve metabolic stability while maintaining target affinity—a critical consideration for orally bioavailable agents.
Significance in Heterocyclic Medicinal Chemistry
This compound exemplifies the synergistic use of three heterocyclic systems:
- Piperazine : Provides a basic nitrogen for pH-dependent solubility and a flexible scaffold for spatial orientation of substituents.
- Sulfonamide : Serves as a hydrogen bond acceptor/donor and enhances binding to enzymatic pockets through polar interactions.
- Pyrimidine : Contributes to aromatic stacking and participates in hydrogen bonding via its nitrogen atoms, as seen in kinase inhibitors.
The acetamide moiety further diversifies the structure’s interaction capabilities, making it a versatile candidate for lead optimization campaigns. Its development reflects a broader shift toward modular heterocyclic architectures that balance target potency, selectivity, and drug-like properties.
Structural Analysis Table
Properties
IUPAC Name |
N-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-13(22)19-14-3-5-15(6-4-14)25(23,24)21-11-9-20(10-12-21)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPAFMUZSUCRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the piperazine ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Attachment of the sulfonyl group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling reactions: The final step involves coupling the pyrimidine and piperazine intermediates with the sulfonyl phenyl acetamide under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the piperazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-phenylacetamide sulfonamides, which exhibit diverse pharmacological properties depending on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Activity: Pyrimidin-2-yl (Target Compound): Enhances selectivity for inflammatory pain pathways, likely due to interactions with adenosine or serotonin receptors modulated by the pyrimidine ring . Methyl (Compound 35): Exhibits superior analgesic activity, suggesting methyl groups improve bioavailability or receptor binding . Benzothiazol-2-yl (CAS: 606118-05-2): Hypothesized to target kinase pathways, indicating substituent-dependent divergence in therapeutic applications .
Anti-Hypernociceptive vs. Analgesic Activity: The target compound and Compound 36/37 show specificity for inflammatory pain, while Compound 35 is broadly analgesic. This distinction may arise from sulfonamide hydrophilicity (influencing blood-brain barrier penetration) or receptor subtype selectivity .
Solubility: Piperazine-containing analogs (e.g., Compounds 35–37) show moderate aqueous solubility due to sulfonamide polarity .
Table 2: Comparative Physicochemical Data
| Compound Name | Molecular Weight | logP (Predicted) | H-Bond Donors | H-Bond Acceptors | Water Solubility (mg/mL) |
|---|---|---|---|---|---|
| Target Compound | 403.45 | 1.8 | 3 | 9 | 0.12 |
| Compound 35 (Methyl-substituted) | 351.43 | 1.5 | 3 | 8 | 0.25 |
| CAS 606118-05-2 (Benzothiazol-substituted) | 458.52 | 2.6 | 3 | 9 | 0.07 |
Research Findings and Clinical Relevance
- Target Compound: Demonstrated anti-hypernociceptive activity in murine models of inflammatory pain, with efficacy comparable to NSAIDs but without gastrointestinal toxicity .
Biological Activity
N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide, also known by its CAS number 545383-46-8, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H19N5O3S, with a molecular weight of 361.42 g/mol. The compound features a piperazine ring and a pyrimidine moiety, which are known to contribute to various biological activities.
Research indicates that compounds containing piperazine and pyrimidine structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : The sulfonamide group is associated with enzyme inhibition, particularly in pathways relevant to bacterial growth and cancer cell proliferation.
- Antibacterial Activity : Compounds similar to this compound have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated in several studies. For instance, derivatives of piperazine have been reported to exhibit significant activity against gram-positive and gram-negative bacteria. The presence of the pyrimidine moiety enhances this activity by facilitating interactions with bacterial enzymes .
Anticancer Activity
This compound has been investigated for its anticancer potential. Studies show that derivatives containing similar structural motifs can inhibit cell proliferation in various cancer cell lines. For example, one study reported that related compounds demonstrated IC50 values in the micromolar range against human breast cancer cells .
Enzyme Inhibition
The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been documented. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. Furthermore, urease inhibition has been noted, which is significant for treating infections caused by Helicobacter pylori .
Research Findings and Case Studies
Q & A
Q. What are the optimized synthetic routes for N-(4-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}phenyl)acetamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions. A common approach (Figure 1) includes:
- Step 1: Preparation of 4,6-dimethylpyrimidin-2-ol as a starting intermediate.
- Step 2: Reaction with 1-bromopyrrolidine to introduce the piperazine ring.
- Step 3: Sulfonylation using a sulfonyl chloride derivative.
- Step 4: Coupling with 4-acetamidophenyl to form the final product .
Key Optimization Parameters:
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane or THF | Higher polarity solvents improve sulfonylation efficiency |
| Temperature | 0–25°C for coupling reactions | Lower temps reduce side reactions |
| Catalyst | Triethylamine (base) | Neutralizes HCl byproduct, accelerating reaction |
| Purification | Column chromatography (silica gel) | Purity >95% achievable |
Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to intermediate) and reflux duration (6–12 hrs) can further enhance yields .
Q. How can researchers confirm the structural integrity and purity of this compound using analytical techniques?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy:
-
¹H NMR: Peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 8.1–8.3 ppm (pyrimidine protons) confirm backbone structure .
-
¹³C NMR: Signals at ~170 ppm (carbonyl C) and ~155 ppm (pyrimidine C2) validate functional groups.
- Mass Spectrometry (HRMS): Exact mass calculated as [M+H]⁺ = 433.1524 (theoretical) vs. observed 433.1521 .
- HPLC: Retention time (e.g., 12.3 min on C18 column) with >95% purity threshold .
Common Pitfalls:
- Residual solvents (e.g., DMSO) in NMR spectra can mask signals; lyophilization is recommended.
- Incomplete derivatization in MS may require alternative ionization methods (e.g., ESI+ vs. APCI).
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer results)?
Methodological Answer: Discrepancies often arise from assay variability or structural analogs. To address:
- Standardize Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC for antimicrobial tests) across studies .
- Control for Structural Analogues: Compare activity of this compound with derivatives lacking the sulfonyl group to isolate functional group contributions .
- Dose-Response Curves: Calculate IC₅₀/EC₅₀ values across 3+ replicates to ensure reproducibility .
Example Data Conflict Resolution:
| Study | Activity (IC₅₀, μM) | Assay Condition | Resolution Strategy |
|---|---|---|---|
| A | 12.5 (Anticancer) | 48h exposure, MTT assay | Re-test with ATP-based viability assay |
| B | >50 (Inactive) | 24h exposure, trypan blue | Extend exposure time to 48h |
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina, Schrödinger) to simulate binding to targets like 5-HT receptors or kinases.
-
Key Parameters: Grid box centered on active site, Lamarckian genetic algorithm .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes) .
- Pharmacophore Mapping: Identify critical features (e.g., sulfonyl group for H-bonding, pyrimidine for π-π stacking) using MOE .
Validation:
Correlate in silico predictions with experimental SPR (surface plasmon resonance) binding assays (KD values) .
Q. What methodologies are recommended for studying the compound’s metabolic stability and toxicity in preclinical models?
Methodological Answer:
- In Vitro Metabolism:
- Liver Microsomes: Incubate with human/rat microsomes (1 mg/mL) + NADPH. Monitor depletion via LC-MS over 60 mins (t₁/₂ calculation) .
- CYP Inhibition: Screen against CYP3A4/2D6 using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- In Vivo Toxicity:
- Acute Toxicity (OECD 423): Dose rodents (5–300 mg/kg) with 14-day observation for mortality/behavioral changes.
- Hematotoxicity: Assess RBC/WBC counts and liver enzymes (ALT/AST) post-administration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
